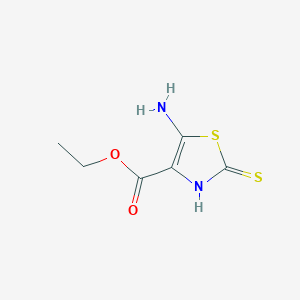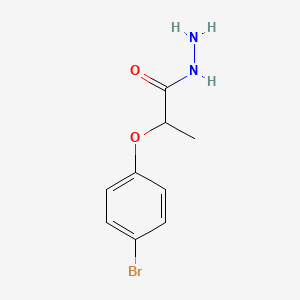
5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine
Übersicht
Beschreibung
The compound “5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of a bromophenyl group and an amine group could potentially give this compound unique chemical properties and reactivity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-triazoles are often synthesized through the reaction of thiosemicarbazides with α-haloketones . The bromophenyl group could potentially be introduced through a palladium-catalyzed cross-coupling reaction .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors. The presence of the bromine atom makes it a potential site for nucleophilic aromatic substitution reactions. The amine group could act as a nucleophile or base in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and could influence its boiling and melting points. The amine group could allow the compound to form hydrogen bonds, influencing its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Specific Scientific Field
This application falls under the field of Microbiology .
Summary of the Application
The compound “5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine” has been studied for its antimicrobial activity. The aim of the research was to investigate the antimicrobial activity of new 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates .
Methods of Application or Experimental Procedures
The substances were synthesized at the Department of Natural Sciences for International Students and Toxicological Chemistry. The antimicrobial activity of the newly synthesized 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates was studied with the method of serial dilutions .
Results or Outcomes
As a result, the antimicrobial activity of 14 new compounds was investigated. Some substances have shown moderate antimicrobial effect to P. aeruginosae .
Antifungal Activity
Specific Scientific Field
This application falls under the field of Mycology .
Summary of the Application
The compound “5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine” has been studied for its antifungal activity. The aim of the research was to investigate the antifungal activity of new 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates .
Methods of Application or Experimental Procedures
The substances were synthesized at the Department of Natural Sciences for International Students and Toxicological Chemistry. The antifungal activity of the newly synthesized 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates was studied with the method of serial dilutions .
Results or Outcomes
As a result, the antifungal activity of 14 new compounds was investigated. The most active compounds with antifungal effect are IIf–IIh .
Synthesis of ABAD Inhibitors
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
The compound “5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine” has been studied for its role in the synthesis of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors. These inhibitors offer promising therapeutic potential for diseases such as Alzheimer’s and cancer .
Methods of Application or Experimental Procedures
The compound is used as a key component in the synthesis of these inhibitors. Its specific structure and functional groups enable it to interact effectively with the target enzyme, NAD+H (NADH), thereby modulating its activity non-competitively .
Results or Outcomes
The non-competitive inhibition of ABAD by these inhibitors highlights their potential therapeutic relevance in the treatment and prevention of diseases such as Alzheimer’s and cancer .
Synthesis of Dihydropyrimidine (DHPM) Core Compounds
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Compounds possessing a dihydropyrimidine (DHPM) core attract the interest of researchers, either due to their wide spectrum bioactivities or from a synthesis point of view .
Methods of Application or Experimental Procedures
The compound “5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine” could potentially be used in the synthesis of DHPM core compounds .
Results or Outcomes
The DHPM core compounds have a wide spectrum of bioactivities, making them of interest for various research and development endeavors .
Synthesis of Adamantanes and Diamondoids
Summary of the Application
The compound “5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine” could potentially be used in the synthesis of adamantanes and diamondoids . These derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Methods of Application or Experimental Procedures
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Results or Outcomes
The wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Synthesis of Borinic Acid Derivatives
Summary of the Application
The compound “5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine” could potentially be used in the synthesis of borinic acid derivatives . Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Methods of Application or Experimental Procedures
The main strategies to build up borinic acids rely either on the addition of the compound "5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine" .
Results or Outcomes
The application of the compound in drug development signifies a crucial advancement in creating therapeutics for various debilitating conditions .
Eigenschaften
IUPAC Name |
5-(2-bromophenyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRHBUWCLZAXAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386321 | |
| Record name | 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine | |
CAS RN |
59301-25-6 | |
| Record name | 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)

![2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1334810.png)






![(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine](/img/structure/B1334832.png)